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erythro-2,5-Hexodiulose, 1,6-dideoxy- - 36871-95-1

erythro-2,5-Hexodiulose, 1,6-dideoxy-

Catalog Number: EVT-12820588
CAS Number: 36871-95-1
Molecular Formula: C6H10O4
Molecular Weight: 146.14 g/mol
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Product Introduction

Overview

Erythro-2,5-Hexodiulose, 1,6-dideoxy- is a sugar compound that plays a significant role in the Maillard reaction, which is a complex series of chemical reactions between amino acids and reducing sugars that gives browned foods their distinctive flavor and color. This compound is particularly interesting due to its structure and reactivity, making it a key intermediate in various biochemical processes.

Source

Erythro-2,5-Hexodiulose, 1,6-dideoxy- can be synthesized through several methods involving different precursors. The compound has been studied extensively in the context of food chemistry and biochemistry, particularly regarding its formation during the Maillard reaction and its subsequent reactions.

Classification

This compound is classified as a dideoxysugar, which means it lacks two hydroxyl groups typically found in standard sugars. It falls under the category of hexose derivatives due to its six-carbon structure.

Synthesis Analysis

Methods

The synthesis of erythro-2,5-Hexodiulose, 1,6-dideoxy- can be achieved through various chemical reactions. One notable method involves the reaction of ethoxyvinyllithium with an erythronolactone derivative. This approach has been documented in research where the compound was characterized using 1H^{1}H and 13C^{13}C nuclear magnetic resonance spectroscopy, revealing the prevalent beta-pyranose form in solution .

Technical Details

The synthesis process typically includes:

  • Reagents: Ethoxyvinyllithium and erythronolactone.
  • Conditions: The reaction is conducted under controlled temperature and pH conditions to optimize yield.
  • Characterization: Following synthesis, products are analyzed using techniques such as high-performance liquid chromatography (HPLC) to confirm identity and purity.
Molecular Structure Analysis

Structure

Erythro-2,5-Hexodiulose features a six-carbon backbone with specific stereochemical configurations at its chiral centers. The structural formula can be represented as follows:

C6H12O6\text{C}_6\text{H}_{12}\text{O}_6

Data

The molecular weight of erythro-2,5-Hexodiulose is approximately 180.16 g/mol. Its structure includes:

  • Hydroxyl groups: Contributing to its solubility and reactivity.
  • Aldehyde group: Involved in various chemical reactions.
Chemical Reactions Analysis

Reactions

Erythro-2,5-Hexodiulose participates in several important chemical reactions:

  • Maillard Reaction: It acts as a key intermediate in the formation of various flavor compounds during food processing.
  • Degradation Pathways: Under specific conditions (e.g., heating), it can undergo degradation leading to the formation of acetic acid and other byproducts .

Technical Details

Research has shown that when subjected to thermal treatment or acidic conditions, erythro-2,5-Hexodiulose can decompose into simpler compounds. For instance, studies have indicated that acetic acid is produced from its degradation when heated at elevated temperatures .

Mechanism of Action

Process

The mechanism of action for erythro-2,5-Hexodiulose primarily revolves around its role in the Maillard reaction. This involves:

  1. Formation of Amadori Products: Erythro-2,5-Hexodiulose can react with amino acids to form Amadori compounds.
  2. Subsequent Reactions: These compounds further react under heat to produce a variety of flavor and color compounds associated with cooked foods.

Data

Experimental data indicate that the reactivity of erythro-2,5-Hexodiulose is significantly higher than other sugar intermediates, making it a potent modifier in protein interactions during cooking .

Physical and Chemical Properties Analysis

Physical Properties

Erythro-2,5-Hexodiulose is typically a white crystalline solid at room temperature. It is soluble in water due to its multiple hydroxyl groups.

Chemical Properties

Key chemical properties include:

  • Reactivity: It readily participates in glycosylation reactions.
  • Stability: The compound is relatively stable under neutral pH but can decompose under acidic or basic conditions.

Relevant data from studies indicate that its stability decreases significantly when exposed to high temperatures or extreme pH levels .

Applications

Scientific Uses

Erythro-2,5-Hexodiulose has several applications in scientific research:

  • Food Chemistry: It is studied for its role in flavor development and browning processes during cooking.
  • Biochemistry: Researchers investigate its pathways in metabolic processes and potential implications for health-related studies.
  • Analytical Chemistry: It serves as a standard reference compound for studying sugar reactions in various experimental setups.

Properties

CAS Number

36871-95-1

Product Name

erythro-2,5-Hexodiulose, 1,6-dideoxy-

IUPAC Name

(3R,4S)-3,4-dihydroxyhexane-2,5-dione

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c1-3(7)5(9)6(10)4(2)8/h5-6,9-10H,1-2H3/t5-,6+

InChI Key

RQDWELNLPMBYMA-OLQVQODUSA-N

Canonical SMILES

CC(=O)C(C(C(=O)C)O)O

Isomeric SMILES

CC(=O)[C@@H]([C@@H](C(=O)C)O)O

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